1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one
Overview
Description
1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Medicinal Applications
Methyl Substituted Pyrazoles
Methyl substituted pyrazoles, including 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one, have shown a wide spectrum of biological activities due to their potent medicinal properties. Their synthesis and medical significance have been a subject of extensive research, highlighting their potential in developing new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolines, is utilized as a building block for developing drug-like candidates displaying a broad range of medicinal properties including anticancer and anti-inflammatory effects. This underscores the versatility of pyrazoline structures in medicinal chemistry (Cherukupalli et al., 2017).
Therapeutic Applications of Pyrazolines
Pyrazolines exhibit diverse pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The breadth of therapeutic applications highlights the importance of this class of compounds in drug discovery (Shaaban et al., 2012).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Specifically, trifluoromethylpyrazoles, a category that includes this compound, have been recognized for their anti-inflammatory and antibacterial properties. These compounds have shown promising results, encouraging further exploration to develop novel agents with improved action profiles and minimal side effects (Kaur et al., 2015).
Mechanism of Action
Mode of Action
It’s worth noting that pyrazolone derivatives have been used as reagents for the detection of reducing carbohydrates by esi/maldi-ms .
Biochemical Pathways
It’s known that pyrazolone derivatives can play a role in the detection of reducing carbohydrates .
Action Environment
It’s recommended to store such compounds in a dry, cool, well-ventilated area .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHYFYSGUQRNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333791 | |
Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-02-3 | |
Record name | 2,4-Dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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